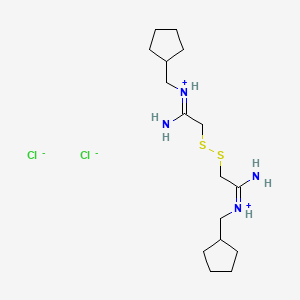

2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride

Description

Properties

CAS No. |

40284-17-1 |

|---|---|

Molecular Formula |

C16H32Cl2N4S2 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

[1-amino-2-[[2-amino-2-(cyclopentylmethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(cyclopentylmethyl)azanium;dichloride |

InChI |

InChI=1S/C16H30N4S2.2ClH/c17-15(19-9-13-5-1-2-6-13)11-21-22-12-16(18)20-10-14-7-3-4-8-14;;/h13-14H,1-12H2,(H2,17,19)(H2,18,20);2*1H |

InChI Key |

KFRSAMMHRXBCJH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C[NH+]=C(CSSCC(=[NH+]CC2CCCC2)N)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Analytical Data and Research Outcomes

Due to limited direct literature on this specific compound, data from structurally similar compounds and computational predictions provide insights:

- Purity and Yield: Analogous disulfide amidines prepared via oxidative coupling typically achieve yields ranging from 70% to 90%, depending on reaction conditions and purification methods.

- Stability: The dihydrochloride salt form is generally more stable and easier to handle than the free base.

- Spectroscopic Characterization: Confirmatory analysis is done via NMR, IR, and mass spectrometry, with characteristic signals for amidine protons and disulfide linkages.

Comparison with Related Compounds

Research Challenges and Notes

- Lack of Direct Literature: There is a scarcity of published experimental procedures specifically for 2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride. Most information is inferred from related amidine disulfides and general disulfide chemistry.

- Optimization: Reaction parameters such as pH, temperature, oxidant type, and solvent choice critically affect the yield and purity.

- Purification: Crystallization from hydrochloric acid solutions is preferred to isolate the dihydrochloride salt with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The acetamidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols.

Substitution: Substituted acetamidine derivatives.

Scientific Research Applications

2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of disulfide bond formation and reduction in proteins.

Medicine: Investigated for its potential therapeutic properties, particularly in the modulation of redox states in biological systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride involves its ability to undergo redox reactions. The disulfide bond can be reduced to form thiols, which can then participate in various biochemical processes. This compound can modulate the redox state of cells, influencing pathways involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetamidine Derivatives with Disulfide Bridges

Dihydrochloride Hemihydrate

- Structure : Features a bulky adamantylmethyl substituent instead of cyclopentylmethyl.

- Molecular Formula : C₂₆H₄₂N₄S₂·2HCl·½H₂O (MW: 556.77 g/mol) .

- Toxicity :

- Oral LD₅₀ (mice): 325 mg/kg

- Intraperitoneal LD₅₀ (mice): 100 mg/kg

- Safety Profile: Highly toxic via ingestion and intraperitoneal routes. Decomposition releases toxic fumes (NOₓ, SOₓ, HCl) .

- The lower LD₅₀ suggests higher toxicity than the cyclopentylmethyl analog .

Ethanimidamide,2,2'-dithiobis[N-[(3,5-dimethyltricyclo[3.3.1.1³,⁷]dec-1-yl)methyl]-, Dihydrochloride Monohydrate

- Structure : Contains a tricyclic decane substituent, offering unique stereochemical properties.

- Molecular Formula : C₃₀H₅₀N₄S₂·2HCl·H₂O (MW: 621.81 g/mol) .

- Comparison: The tricyclic substituent may confer enhanced lipid solubility, favoring membrane penetration in biological systems. No toxicity data is provided, but the larger molecular weight could reduce renal clearance .

Disulfide-Containing Compounds with Amine Groups

Cystamine Dihydrochloride (2,2′-Diaminodiethyl Disulfide Dihydrochloride)

- Structure : Simpler ethylamine backbone with a disulfide bond.

- Molecular Formula : C₄H₁₂N₂S₂·2HCl (MW: 225.20 g/mol) .

- Applications : Used in redox biology to study thiol-disulfide exchange mechanisms.

- Comparison : Lacks the acetamidine group, reducing basicity. The absence of cyclopentylmethyl substituents limits steric effects, making it more reactive in biochemical contexts. Toxicity data is unspecified but likely lower than acetamidine derivatives due to simpler metabolism .

Azoamidine Polymerization Initiators

Example : 2,2’-Azobis(2-methyl-N-phenylpropionamidine) Dihydrochloride

- Structure : Contains an azo (-N=N-) group instead of a disulfide, with phenyl and methyl substituents.

- Applications : Water-soluble initiators for radical polymerization .

- Comparison: The azo group confers photolytic and thermal lability, enabling controlled radical generation. Unlike disulfide-containing compounds, these are non-toxic at low concentrations but reactive in industrial settings .

Tabulated Comparison of Key Properties

| Compound | Molecular Formula | Key Substituent | LD₅₀ (Oral, Mice) | Applications |

|---|---|---|---|---|

| Target Compound | Not explicitly provided | Cyclopentylmethyl | Data unavailable | Research/Pharmaceuticals |

| 2.2′-Dithiobis(N-(1-adamantylmethyl)acetamidine) | C₂₆H₄₂N₄S₂·2HCl·½H₂O | Adamantylmethyl | 325 mg/kg | Toxicology studies |

| Cystamine Dihydrochloride | C₄H₁₂N₂S₂·2HCl | Ethylamine | Data unavailable | Redox biochemistry |

| 2,2’-Azobis(2-methyl-N-phenylpropionamidine) | C₂₀H₂₆N₆·2HCl | Phenyl, Methyl | Non-toxic (low) | Polymerization initiators |

Q & A

Q. What are the established synthetic routes for 2,2'-Dithiobis(N-cyclopentylmethylacetamidine) dihydrochloride, and what critical parameters influence yield and purity?

The synthesis typically involves a multi-step process:

Acetamidine precursor preparation : React cyclopentylmethylamine with chloroacetonitrile under basic conditions to form N-cyclopentylmethylacetamidine.

Oxidative coupling : Use mild oxidizing agents (e.g., iodine or H₂O₂) to form the disulfide bond between two acetamidine units.

Hydrochloride salt formation : Treat the product with hydrochloric acid to yield the dihydrochloride salt.

Q. Critical parameters :

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cyclopentylmethyl and acetamidine moieties. Disulfide bond formation is inferred by the absence of thiol protons.

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 435.2).

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98% by reverse-phase C18 column, UV detection at 254 nm).

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Standardized assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., acetohydroxamic acid for urease inhibition).

- Variable optimization : Test pH (5.0–8.0), temperature (25–37°C), and reducing agents (e.g., DTT) to account for disulfide bond stability.

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, reconciling divergent IC₅₀ values .

Q. What strategies optimize the compound's stability during in vitro biological assays given its disulfide bond sensitivity?

- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze disulfide cleavage.

- Redox environment : Add 0.1–1 mM glutathione to mimic intracellular reducing conditions without destabilizing the compound.

- Storage : Lyophilize and store at –80°C under argon to prevent oxidation. Reconstitute in degassed solvents immediately before use .

Q. How does the cyclopentylmethyl substituent influence the compound's reactivity compared to analogous structures?

- Steric effects : The bulky cyclopentyl group reduces nucleophilic attack on the disulfide bond, enhancing stability in biological matrices.

- Electronic modulation : Electron-donating methyl groups on the cyclopentane ring increase acetamidine basicity, improving solubility in acidic media.

- Comparative studies : Analogues with linear alkyl chains (e.g., ethyl or propyl) show 2–3x lower inhibitory potency against urease, highlighting the cyclopentyl group’s role in target engagement .

Q. What experimental designs are recommended for studying the compound's interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., urease) on a sensor chip to measure binding kinetics (kₐₙ, kₒff).

- Fluorescence quenching : Monitor tryptophan emission changes in proteins upon compound binding (λₑₓ = 280 nm, λₑₘ = 340 nm).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .

Q. How can researchers address discrepancies in disulfide bond reactivity observed under varying pH conditions?

- pH-rate profiling : Conduct kinetic studies across pH 4.0–9.0 to identify optimal reactivity (e.g., maximal thiol-disulfide exchange at pH 7.5).

- Thiol trapping : Use Ellman’s reagent (DTNB) to quantify free thiols generated during disulfide reduction.

- Computational pKa prediction : Tools like MarvinSketch estimate thiol group pKa to rationalize pH-dependent behavior .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.